molecular formula C16H11ClN2O2 B12577933 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile CAS No. 497242-99-6

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile

Cat. No.: B12577933
CAS No.: 497242-99-6
M. Wt: 298.72 g/mol
InChI Key: LLABEJLGJFSGPV-UHFFFAOYSA-N
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Description

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile is a chemical compound with the molecular formula C16H11ClN2O2. It is known for its unique structure, which includes a chloropyridinyl group, a propynyl group, and a methoxybenzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines or benzonitriles.

Scientific Research Applications

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile is unique due to its combination of a chloropyridinyl group, a propynyl group, and a methoxybenzonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

497242-99-6

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

4-[3-(6-chloropyridin-3-yl)prop-2-ynoxy]-3-methoxybenzonitrile

InChI

InChI=1S/C16H11ClN2O2/c1-20-15-9-13(10-18)4-6-14(15)21-8-2-3-12-5-7-16(17)19-11-12/h4-7,9,11H,8H2,1H3

InChI Key

LLABEJLGJFSGPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC#CC2=CN=C(C=C2)Cl

Origin of Product

United States

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